3β,5β-Tetrahydro Cortisone 3,21-Diacetate
Description
Properties
CAS No. |
4003-93-4 |
|---|---|
Molecular Formula |
C25H36O7 |
Molecular Weight |
448.556 |
IUPAC Name |
[2-[(3S,5R,8S,9S,10S,13S,14S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H36O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-19,22,30H,5-13H2,1-4H3/t16-,17+,18+,19+,22-,23+,24+,25+/m1/s1 |
InChI Key |
PXQRJZNDFRAFTF-JWGYNNGLSA-N |
SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
Synonyms |
3β,17,21-Trihydroxy-5β-pregnane-11,20-dione 3,21-Diacetate |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies
Key Enzymes in Tetrahydrocorticosteroid Metabolism
As previously mentioned, 5β-reductase (AKR1D1) is the key enzyme responsible for the initial step in the conversion of cortisone (B1669442) to its 5β-tetrahydro metabolites. nih.gov Following this, various 3-hydroxysteroid dehydrogenases are responsible for the reduction of the 3-keto group.
Steroid Acetyltransferases
The specific enzymes responsible for the acetylation of tetrahydrocortisone (B135524) at the 3β and 21 positions in mammals have not been definitively identified in the reviewed literature. However, general classes of enzymes known as acetyltransferases are responsible for such reactions. Histone acetyltransferases (HATs), such as p300/CBP and steroid receptor coactivator-1 (SRC-1), are known to be involved in the regulation of steroid hormone receptors through acetylation, indicating a potential for these or similar enzymes to act on steroid molecules themselves. ersnet.orgnih.govbioscientifica.com The substrate specificity of these enzymes would determine whether they can act on tetrahydrocortisone and at which positions.
Focus on the Parent Compound, 3β,5β Tetrahydrocortisone, and Its Transformations, As the Diacetate is a Synthetic Derivative.
Enzymatic Pathways Leading to 3β,5β-Tetrahydrocortisone Formation
The biosynthesis of 3β,5β-Tetrahydrocortisone is a multi-step process involving the sequential action of specific enzymes that modify the structure of cortisone (B1669442). This metabolic cascade primarily occurs in the liver and is crucial for the deactivation and eventual elimination of glucocorticoids.
Role of 5β-Reductase (AKR1D1) in Cortisone Metabolism
The initial and rate-limiting step in the formation of 5β-reduced corticosteroids is the reduction of the double bond between carbons 4 and 5 in the A-ring of cortisone. This reaction is catalyzed by the enzyme 5β-reductase , also known as aldo-keto reductase family 1 member D1 (AKR1D1). This enzyme stereospecifically introduces a hydrogen atom at the 5β position, resulting in a cis-configuration of the A and B rings of the steroid nucleus. This structural alteration is a critical inactivation step in glucocorticoid metabolism.
Involvement of 3α-Hydroxysteroid Dehydrogenase (3α-HSD)
Following the 5β-reduction of cortisone to 5β-dihydrocortisone, the 3-keto group is typically reduced to a 3α-hydroxyl group. This reaction is predominantly carried out by members of the aldo-keto reductase superfamily, specifically 3α-hydroxysteroid dehydrogenases (3α-HSDs) , such as AKR1C1, AKR1C2, and AKR1C4. The product of this reaction is 3α,5β-tetrahydrocortisone, the most abundant urinary metabolite of cortisone. While this is the major pathway, the formation of the 3β-epimer, 3β,5β-tetrahydrocortisone, involves a different enzymatic activity.
Contribution of Other Reductases and Dehydrogenases
The formation of the 3β-hydroxyl group in 3β,5β-tetrahydrocortisone is a less common metabolic route compared to the formation of its 3α-counterpart. This conversion is catalyzed by enzymes with 3β-hydroxysteroid dehydrogenase (3β-HSD) activity. Interestingly, certain members of the aldo-keto reductase family, such as AKR1C1 and AKR1C2 , which primarily function as 3α-HSDs, also exhibit 3β-HSD activity. nih.govnih.gov This dual-functionality allows for the production of 3β-hydroxy steroids from their 3-keto precursors. nih.gov
The enzymatic landscape of corticosteroid metabolism is complex, with the interplay of various reductases and dehydrogenases dictating the final metabolic profile. The relative activities of these enzymes determine the ratio of 3α- to 3β-tetrahydro metabolites.
| Enzyme Family | Specific Enzyme(s) | Primary Function in Cortisone Metabolism | Product(s) |
| Aldo-Keto Reductase (AKR) | 5β-Reductase (AKR1D1) | Reduction of the C4-C5 double bond in the A-ring of cortisone. | 5β-Dihydrocortisone |
| Aldo-Keto Reductase (AKR) | 3α-Hydroxysteroid Dehydrogenases (e.g., AKR1C1, AKR1C2, AKR1C4) | Reduction of the 3-keto group of 5β-dihydrocortisone to a 3α-hydroxyl group. | 3α,5β-Tetrahydrocortisone |
| Aldo-Keto Reductase (AKR) | AKR1C1, AKR1C2 (with 3β-HSD activity) | Reduction of the 3-keto group of 5β-dihydrocortisone to a 3β-hydroxyl group. | 3β,5β-Tetrahydrocortisone |
Further Enzymatic Transformations of 3β,5β-Tetrahydrocortisone
Once formed, 3β,5β-tetrahydrocortisone can undergo additional enzymatic modifications, leading to the formation of other steroid metabolites and preparing it for excretion from the body.
Formation of Cortols and Cortolones
The 20-keto group of tetrahydrocortisone (B135524) metabolites can be further reduced to a hydroxyl group, leading to the formation of cortols and cortolones . Specifically, the reduction of the 20-keto group of 3β,5β-tetrahydrocortisone would yield β-cortolone. These metabolites represent another step in the catabolic cascade of cortisone.
Conjugation Reactions: Glucuronidation and Sulfation in in vitro Systems
To increase their water solubility and facilitate their excretion in urine and bile, tetrahydrocortisone metabolites undergo phase II conjugation reactions. The primary conjugation pathways are glucuronidation and sulfation.
Glucuronidation: In vitro studies using liver microsomes have demonstrated that tetrahydrocortisone is a substrate for UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl groups of the steroid, primarily the 3β-hydroxyl group.
Sulfation: Similarly, in vitro systems have shown that sulfotransferases (SULTs) can catalyze the sulfation of tetrahydrocortisone. This reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the steroid molecule.
These conjugation reactions are essential for the detoxification and elimination of corticosteroid metabolites.
| Transformation | Enzyme Class | Substrate | Product |
| 20-Keto Reduction | 20-Hydroxysteroid Dehydrogenases | 3β,5β-Tetrahydrocortisone | β-Cortolone |
| Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | 3β,5β-Tetrahydrocortisone | 3β,5β-Tetrahydrocortisone Glucuronide |
| Sulfation | Sulfotransferases (SULTs) | 3β,5β-Tetrahydrocortisone | 3β,5β-Tetrahydrocortisone Sulfate (B86663) |
Enzymatic Characterization and Substrate Specificity
The enzymatic conversion of 3β,5β-Tetrahydrocortisone is catalyzed by steroid-modifying enzymes, particularly 3β-hydroxysteroid dehydrogenases (3β-HSDs). These enzymes are pivotal in the biosynthesis and metabolism of all steroid hormones. oup.commedscape.com Understanding their enzymatic characterization provides insight into the potential metabolic fate of 3β,5β-Tetrahydrocortisone.
Kinetic Studies of Steroid-Modifying Enzymes
Kinetic studies are essential to quantify the efficiency and affinity of enzymes for their substrates. For 3β-HSDs, these studies typically involve measuring parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.gov The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate—a lower Km suggests higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Interactive Table: Kinetic Parameters of Human 3β-HSD Isozymes
| Enzyme Isoform | Substrate | Km (μM) | Vmax (nmol/min/mg) |
| Human Type 1 3β-HSD | DHEA | 0.9 | 82 |
| Human Type 2 3β-HSD | DHEA | 47 | 82 |
| Human Type 2 3β-HSD | Pregnenolone | 1.84 | 0.16 pmol/min/mg |
| Human Type 2 3β-HSD | 5-Androstene-3,17-dione | 88 | 970 |
Data sourced from multiple studies and presented for comparative purposes. oup.comuniprot.org
These data illustrate that different isozymes possess distinct kinetic properties, which allows for tissue-specific regulation of steroid metabolism. The higher affinity (lower Km) of the Type 1 enzyme for dehydroepiandrosterone (B1670201) (DHEA) may facilitate steroid synthesis in peripheral tissues where substrate concentrations are typically low. oup.com
pH and Temperature Optima for Enzyme Activity
The catalytic activity of enzymes is highly dependent on environmental conditions such as pH and temperature. For steroid-modifying enzymes like 3β-HSD, optimal conditions ensure the correct protein conformation for substrate binding and catalysis.
Studies on mitochondrial 3β-HSD type 2 (3βHSD2) have shown that the enzyme's stability and activity are significantly influenced by pH. The enzyme exhibits maximum stability at a physiological pH of 7.4. nih.gov Deviation from this optimum, particularly towards acidic pH, leads to a decrease in the enzyme's melting temperature (Tm), indicating conformational instability and unfolding. nih.gov Metabolic activity is typically assayed at a physiological temperature of 37°C. nih.gov Extreme temperatures can also lead to a loss of activity. For instance, it has been noted that high temperatures can decrease the activity of 3β-HSD. researchgate.net
Interactive Table: pH-Dependent Stability of 3β-HSD Type 2
| pH | Melting Temperature (Tm) | Stability Profile |
| 7.4 | 42°C | Most Stable |
| 6.0 | ~41°C | Stable |
| 5.0 | ~35°C | Decreased Stability |
| 4.0 | ~27°C | Least Stable |
| 3.0 | ~27°C | Complete Unfolding |
This data demonstrates the importance of pH in maintaining the structural integrity and function of 3β-HSD. nih.gov
Substrate Promiscuity and Enzyme Flexibility
Steroid-modifying enzymes, including the 3β-HSD family, often exhibit substrate promiscuity, meaning they can act on a variety of structurally related molecules. This flexibility is crucial for their role in the complex network of steroid metabolism. nih.gov The 3β-HSD family is known to catalyze reactions for various steroid classes, including androstanes and pregnanes. oup.com
For example, while human 3β-HSD types 1 and 2 primarily act on C₁₉ and C₂₁ steroids, another family member, HSD3B7, is specific for C₂₇ 7α-oxysterols, which are intermediates in bile acid synthesis. nih.govnih.gov This demonstrates how different enzymes within the same family have evolved distinct specificities to fulfill different metabolic roles. This inherent flexibility suggests that an enzyme like 3β-HSD could accommodate 3β,5β-Tetrahydrocortisone, which shares the core steroid nucleus and the critical 3β-hydroxy group, even though it has a saturated A/B ring junction (5β) unlike the more common Δ⁵-substrates. The ability of these enzymes to bind substrates with modifications at various positions on the steroid ring and side chain points to an adaptable active site. nih.gov
Enzyme Mechanism Studies
Understanding the catalytic mechanism of 3β-HSDs provides a molecular basis for their function and specificity. These enzymes belong to the short-chain dehydrogenase/reductase (SDR) superfamily, which shares common structural folds and catalytic mechanisms. researchgate.netwikipedia.org
Co-factor Requirements for Enzymatic Reactions
Like other members of the SDR family, 3β-HSDs are oxidoreductases that require a co-factor to facilitate the transfer of reducing equivalents. The reaction catalyzed by 3β-HSD is a dehydrogenation (an oxidation) that involves the concomitant reduction of the co-factor nicotinamide (B372718) adenine dinucleotide (NAD⁺) to NADH. wikipedia.org
The general reaction is: 3β-hydroxy-steroid + NAD⁺ ⇌ 3-oxo-steroid + NADH + H⁺ wikipedia.org
The binding of the co-factor and the steroid substrate to the enzyme has been a subject of mechanistic studies. Some evidence suggests a sequential, ordered Bi-Bi reaction mechanism where NAD⁺ binds to the enzyme first, followed by the steroid substrate. nih.govnih.gov This initial binding of the co-factor may induce a conformational change in the enzyme that creates a competent binding site for the steroid. nih.gov However, other studies indicate that for physiological 3β-hydroxy-5-ene substrates, the steroid can bind to the enzyme without the prior binding of the co-factor, suggesting a more complex binding order that may be substrate-dependent. nih.gov
Proposed Catalytic Mechanisms for Steroid Biotransformations
The catalytic mechanism for SDR enzymes, including 3β-HSD, is well-characterized and involves a highly conserved catalytic triad of amino acid residues within the enzyme's active site: Serine, Tyrosine, and Lysine (B10760008). cell.com Some models also include a conserved Asparagine, forming a catalytic tetrad. nih.gov
The proposed mechanism for the dehydrogenation of a 3β-hydroxysteroid proceeds as follows:
Proton Abstraction: A highly conserved Tyrosine residue, whose acidity is enhanced by a nearby Lysine residue, acts as a general base. It abstracts the proton from the 3β-hydroxyl group of the steroid substrate. researchgate.netcell.com In human HSD3B2, this residue has been identified as Tyrosine-154. uniprot.org
Hydride Transfer: Concurrently with proton abstraction, a hydride ion (H⁻) is transferred from the C3 position of the steroid directly to the C4 position of the nicotinamide ring of the bound NAD⁺ co-factor, reducing it to NADH. researchgate.net
Product Release: The resulting 3-keto-steroid product and the NADH co-factor are then released from the active site.
The Serine residue in the active site is thought to play a crucial role in orienting the steroid substrate correctly for efficient catalysis. cell.com This elegant mechanism allows for the specific and efficient oxidation of a wide range of steroid substrates, and it is the fundamental process by which 3β,5β-Tetrahydrocortisone would be converted to its corresponding 3-keto metabolite, 5β-Cortisone.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic and Spectrometric Methods for Structural Elucidation of Synthetic Products
Spectroscopic and spectrometric methods are fundamental tools for confirming the chemical structure of newly synthesized compounds like 3β,5β-Tetrahydro Cortisone (B1669442) 3,21-Diacetate. These techniques provide detailed information about the molecular framework, connectivity of atoms, and stereochemical arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation and stereochemical assignment of complex organic molecules, including steroids. nih.govresearchgate.net For 3β,5β-Tetrahydro Cortisone 3,21-Diacetate, both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential. rsc.org
The stereochemistry at the C-3 and C-5 positions is critical for defining the molecule. The 5β configuration results in a cis-fused A/B ring junction, giving the steroid backbone a characteristic bent shape. This conformation influences the chemical shifts and coupling constants of protons in the A and B rings.
¹H NMR: The proton at the C-3 position (H-3) is expected to be in an equatorial orientation due to the β-axial orientation of the acetate (B1210297) group. Its signal would appear as a broad multiplet, and its specific coupling constants with the adjacent C-2 and C-4 protons would confirm its orientation. The proton at C-5 (H-5) would show coupling to protons on the A and B rings, and its chemical shift is indicative of the cis-ring fusion. The signals for the two acetate methyl groups would appear as sharp singlets, typically in the δ 2.0-2.2 ppm range.
¹³C NMR: The chemical shifts of the carbon atoms, particularly C-3, C-5, and the carbons of the A/B rings, provide a fingerprint of the steroid's stereochemistry. The specific chemical shift of C-5 is a reliable indicator of the A/B ring junction stereochemistry.
NOESY: This 2D NMR technique is crucial for confirming stereochemistry by identifying protons that are close in space. A key NOE correlation would be expected between the axial methyl group at C-19 and the axial protons on the α-face of the steroid, while the absence of an NOE between the C-19 protons and the H-5 proton would support the 5β assignment.
Interactive Table: Representative ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (COSY, NOESY) |
| H-3α | ~4.7 | m | H-2, H-4 |
| H-5β | ~1.8 | m | H-4, H-6 |
| H-18 (CH₃) | ~0.6 | s | NOE to H-20 |
| H-19 (CH₃) | ~1.2 | s | NOE to axial protons (e.g., H-2β, H-4β) |
| H-21a, H-21b | ~4.5, ~4.9 | d, d (ABq) | H-21b, H-21a |
| -OCOCH₃ (C-3) | ~2.1 | s | - |
| -OCOCH₃ (C-21) | ~2.2 | s | - |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a synthetic product and assessing its purity. nih.govnih.gov For this compound (C₂₅H₃₆O₇), the expected monoisotopic mass is 448.2461 g/mol .
High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure the mass with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of the elemental formula. nih.gov Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used for steroids, typically generating protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.
Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. The fragmentation pattern serves as a structural fingerprint. For this compound, characteristic fragmentation would include:
Sequential losses of acetic acid (CH₃COOH, 60 Da) from the diacetate moieties.
Cleavage of the C17-C20 bond, leading to the loss of the C-21 acetate-bearing side chain.
Characteristic cleavages within the steroid ring system.
Interactive Table: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Technique | Purpose |
| Molecular Formula | C₂₅H₃₆O₇ | - | - |
| Monoisotopic Mass | 448.2461 | HRMS | Elemental Composition Confirmation |
| [M+H]⁺ Ion | 449.2539 | ESI-MS | Molecular Weight Determination |
| [M+Na]⁺ Ion | 471.2358 | ESI-MS | Molecular Weight Determination |
| Key Fragment Ion | m/z 389.2322 | ESI-MS/MS | Loss of CH₃COOH |
| Key Fragment Ion | m/z 329.2111 | ESI-MS/MS | Loss of 2 x CH₃COOH |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone of separation science and is essential for assessing the purity of synthetic compounds by separating the target molecule from starting materials, by-products, and stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of synthetic corticosteroids. nih.govnih.gov The development of a robust HPLC method is critical for ensuring accurate purity determination. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. acs.orgresearchgate.net
Method development involves optimizing several parameters:
Stationary Phase: A C18 (octadecylsilane) column is the most common choice, providing good retention and resolution for steroids.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically employed to ensure the efficient separation of compounds with varying polarities.
Detection: Ultraviolet (UV) detection is often used, monitoring the absorbance of the ketone functional group (around 240-254 nm). For higher specificity and sensitivity, an HPLC system can be coupled to a mass spectrometer (LC-MS). nih.gov
The method must be validated to demonstrate its ability to separate the main compound from all potential impurities, including its stereoisomers (e.g., 3α,5β- or 3β,5α-isomers).
Interactive Table: Typical RP-HPLC Method Parameters for Steroid Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a high-resolution separation technique, but it is generally suitable only for thermally stable and volatile compounds. Steroids like this compound have low volatility due to their high molecular weight and polar functional groups. Therefore, chemical derivatization is required prior to GC analysis to increase their volatility and thermal stability. restek.com
A common derivatization procedure for corticosteroids involves a two-step process:
Methoximation: The ketone groups (at C-11 and C-20) are converted to methoximes using methoxyamine hydrochloride. This prevents enolization at high temperatures.
Silylation: The hydroxyl groups (at C-17) and the newly formed oxime groups are converted to trimethylsilyl (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
The resulting volatile derivatives can then be separated on a capillary GC column, typically one with a low-bleed stationary phase like 100% dimethylpolysiloxane, and detected using a Flame Ionization Detector (FID) or, more powerfully, a mass spectrometer (GC-MS). restek.comnih.gov
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most powerful approach for comprehensive analysis. youtube.comnih.gov They combine the separation power of chromatography with the identification capabilities of spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the state-of-the-art technique for the analysis of corticosteroids. mdpi.comnih.gov It couples the separation capabilities of HPLC with the sensitivity and selectivity of tandem mass spectrometry. Using ESI, the compounds eluting from the HPLC column are ionized and then analyzed by the mass spectrometer. Operating in Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect a specific precursor-to-product ion transition, providing exceptional selectivity and allowing for quantification even at very low levels in complex mixtures. nih.govresearchgate.net This technique is invaluable for confirming both the identity and purity of the target compound in a single analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS is a robust technique for analyzing derivatized steroids. nih.gov It provides excellent chromatographic resolution and generates electron ionization (EI) mass spectra that are highly reproducible and can be compared against spectral libraries for confident identification of impurities. nih.gov
The use of these advanced, often hyphenated, analytical methodologies is essential to fully characterize synthetic products like this compound, confirming its structure, stereochemistry, and purity with a high degree of confidence.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of steroid metabolites, including acetylated forms such as this compound. This technique is favored for its high sensitivity and specificity, allowing for the detection and quantification of analytes at very low concentrations. nih.govunito.it While specific validated methods for this compound are not extensively documented in publicly available literature, the general principles of steroid analysis via LC-MS/MS are well-established and would be applicable.
The process typically involves a liquid chromatography system to separate the target analyte from other components in a sample, followed by detection with a tandem mass spectrometer. The mass spectrometer ionizes the compound and then fragments it, and the specific masses of the parent ion and its fragments are used for identification and quantification. For steroid analysis, reverse-phase chromatography is commonly employed. nih.gov
Below is an interactive data table illustrating typical LC-MS/MS parameters that could be adapted for the analysis of this compound, based on methods for similar steroid compounds.
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Optimized for separation of steroid isomers |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | [M+H]+ |
| Product Ions (m/z) | Specific fragments for the compound |
| Collision Energy | Optimized for fragmentation |
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroids. However, due to the low volatility of steroids, derivatization is typically required to make them suitable for GC analysis. researchgate.netrestek.com For this compound, which is already acetylated, further derivatization of remaining hydroxyl groups might be necessary to improve its chromatographic properties.
The GC-MS process involves injecting the derivatized sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer for detection. GC-MS can provide excellent separation of isomers and is a well-established method for comprehensive steroid profiling. core.ac.ukresearchgate.net
The following interactive data table outlines potential GC-MS parameters for the analysis of derivatized this compound.
| Parameter | Typical Value/Condition |
| Gas Chromatography | |
| Column | Fused silica capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient optimized for steroid separation |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230 °C |
| Mass Range | 50 - 650 amu |
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a chemical modification process used to enhance the analytical properties of a compound for techniques like LC-MS/MS and GC-MS. researchgate.net
Picolinyl Derivatization for LC-ESI-MS/MS
Picolinyl derivatization is a strategy employed to improve the ionization efficiency of steroids in electrospray ionization mass spectrometry (ESI-MS), particularly in the positive ion mode. This derivatization targets hydroxyl groups on the steroid molecule. While this compound already has its 3 and 21 hydroxyl groups acetylated, this technique would be highly relevant for its precursor, 3β,5β-Tetrahydro Cortisone, to enhance its detection. The introduction of the picolinyl group, which has a high proton affinity, leads to a significant increase in signal intensity. researchgate.net
Formation of Sulfates and Glucuronides for Analytical Purposes
In vivo, steroids are often conjugated with sulfate (B86663) or glucuronic acid to increase their water solubility and facilitate their excretion. The analysis of these conjugated forms can provide important metabolic information. Analytically, the direct measurement of intact sulfate and glucuronide conjugates is possible with LC-MS/MS. unito.it Alternatively, these conjugates can be enzymatically hydrolyzed to release the free steroid before analysis. For this compound, it is plausible that it could undergo further metabolism to form sulfate or glucuronide conjugates in vivo, though this is not well-documented. The analytical approach would involve either direct detection of the conjugated molecule or its indirect quantification after hydrolysis.
Development of Reference Standards and Quality Control
The availability of high-purity reference standards is fundamental for the accurate quantification of any compound, including this compound. Certified reference materials (CRMs) are used to calibrate instruments and validate analytical methods. sigmaaldrich.comsigmaaldrich.com
While a specific certified reference standard for this compound may not be readily available from major pharmacopeias, custom synthesis by specialized laboratories is a common practice. The quality control of such standards is rigorous and involves a battery of tests to confirm identity and purity.
The following table summarizes the typical quality control checks for a steroid reference standard.
| Quality Control Test | Purpose |
| Identity Confirmation | |
| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) | To elucidate the chemical structure. |
| Purity Assessment | |
| High-Performance Liquid Chromatography (HPLC) | To determine the percentage of the main compound and detect impurities. |
| Gas Chromatography (GC) | To assess purity, especially for volatile impurities. |
| Quantification | |
| Quantitative NMR (qNMR) | To determine the absolute purity of the standard. |
| Titration | A classical method for purity assessment. |
The development and use of well-characterized reference standards are essential for ensuring the reliability and comparability of analytical data for this compound.
Theoretical and Computational Approaches
Molecular Modeling of 3β,5β-Tetrahydro Cortisone (B1669442) 3,21-Diacetate and Related Steroids
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For steroids, this is crucial for understanding how their three-dimensional shape influences their biological activity.
The biological function of a steroid is intrinsically linked to its three-dimensional structure, or conformation. Conformational analysis involves identifying the most stable, low-energy shapes a molecule can adopt. Using computational methods, an initial 3D structure of a molecule like 3β,5β-Tetrahydro Cortisone 3,21-Diacetate can be generated. This structure is then subjected to energy minimization, an optimization process that adjusts bond lengths and angles to find the most energetically favorable conformation. researchgate.net
For instance, studies using Density Functional Theory (DFT) calculations have been employed to perform conformational analyses on various steroids to understand their preferred gas-phase structures. nih.gov This process is foundational for more complex simulations, as it provides a validated, low-energy starting point. nih.gov The analysis of cortisol-like steroid hormones has shown that their structural association with other molecules, such as DNA nucleotide pairs, is highly dependent on these optimized low-energy states. researchgate.net
While energy minimization provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of a molecule's flexibility and movement over time. MD simulations calculate the forces between atoms and use them to simulate atomic motion, providing a trajectory of the molecule's conformations. nih.gov This is particularly useful for understanding how steroids like this compound might adapt their shape upon entering an enzyme's active site.
Table 1: Hypothetical RMSF Data for Key Structural Regions of a Steroid This interactive table illustrates typical data obtained from a Molecular Dynamics simulation, showing the flexibility of different parts of a steroid molecule. Higher RMSF values indicate greater flexibility.
| Molecular Region | Average RMSF (Å) | Interpretation |
|---|---|---|
| A-Ring Carbon Backbone | 0.5 | Relatively rigid core structure |
| C-17 Side Chain | 1.2 | Higher flexibility, allowing for interaction |
| 3-Acetate Group | 1.5 | High flexibility due to rotational freedom |
| 21-Acetate Group | 1.8 | Very high flexibility, exposed to solvent |
Substrate-Enzyme Interaction Studies
The metabolism of cortisone to its tetrahydro derivatives is catalyzed by specific enzymes. researchgate.netnumberanalytics.com Computational docking and binding site analysis are used to predict and understand how these substrates fit into the active sites of enzymes like steroid reductases and dehydrogenases.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a steroid) when bound to a second (a receptor, such as an enzyme). nih.gov These simulations calculate the binding energy for different poses, with lower energies suggesting a more favorable interaction. nih.gov
Docking simulations have been successfully used to study the interaction of various steroids with human hydroxysteroid dehydrogenases (HSDs), such as AKR1C1 and AKR1C2. nih.gov These studies have provided insights into how the orientation of the steroid within the active site determines the outcome of the reaction, explaining, for example, why a "swinging" motion can present different faces of the steroid to the enzyme's cofactor. nih.gov Similarly, docking could be used to model how this compound binds to the active sites of 5β-reductase or 3β-hydroxysteroid dehydrogenase, the enzymes involved in its metabolic pathway.
Following docking simulations, a detailed analysis of the enzyme's binding pocket can identify the specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the steroid. For steroid 5α-reductases (SRD5As), structural modeling has identified a hydrophobic substrate-binding cavity and key residues that coordinate the steroid. nih.govnih.gov In human SRD5A2, a signature motif involving residues Tyrosine 91 (Y91) and Glutamate 57 (E57) is crucial for positioning the steroid substrate correctly for the reaction. nih.gov
In human 3β-hydroxysteroid dehydrogenase type 1 (3β-HSD1), mutagenesis studies have confirmed the importance of specific residues. nih.gov For example, replacing Arginine 195 (Arg195) significantly altered the enzyme's affinity for steroid substrates, highlighting this residue's critical role in the binding site. nih.govnih.gov Understanding these key interactions is essential for explaining the substrate specificity of the enzymes that metabolize cortisone and its derivatives.
Table 2: Key Amino Acid Residues in Steroid-Metabolizing Enzymes This interactive table summarizes key residues within the binding pockets of enzymes relevant to corticosteroid metabolism, as identified through computational and experimental studies.
| Enzyme | Key Residue(s) | Function in Binding/Catalysis | Source |
|---|---|---|---|
| Steroid 5α-Reductase 2 (SRD5A2) | Y91, E57 | Form hydrogen bonds to coordinate the C3-ketone group of the steroid. | nih.gov |
| 3β-Hydroxysteroid Dehydrogenase 1 (3β-HSD1) | Arg195 | Contributes to higher affinity binding of steroid substrates. | nih.govnih.gov |
| Aldo-Keto Reductase 1D1 (AKR1D1) | Y58, E120 | Forms a signature motif for coordinating the steroid substrate. | nih.gov |
Quantum Chemical Calculations for Reaction Mechanism Prediction
Quantum chemical calculations, such as those based on DFT, can be used to model the electronic structure of molecules and predict the energetics of chemical reactions. nih.govacs.org This approach is valuable for elucidating reaction mechanisms, including the transition states and activation energies involved. rsc.org
For steroid metabolism, quantum chemistry can help predict how a reaction will proceed. For example, these calculations can be used to determine the most likely site of ionization on a steroid molecule or to rationalize fragmentation patterns observed in mass spectrometry. nih.govacs.org In the context of this compound, quantum chemical calculations could be applied to model the enzymatic reduction of the A-ring of cortisone by 5β-reductase. By calculating the energies of the reactant, transition state, and product, researchers can gain a deeper understanding of the catalytic mechanism that leads to the formation of tetrahydro metabolites. rsc.org
Structure-Reactivity Relationships in Synthetic and Enzymatic Contexts
The chemical reactivity and biological interactions of this compound are intrinsically governed by its distinct structural features. The cis-fusion of the A and B rings, the axial orientation of the 3β-acetate group, and the presence of acetate (B1210297) esters at both the C-3 and C-21 positions dictate its behavior in both synthetic chemical reactions and enzymatic processes.
Synthetic Context: Stereochemical Influence on Reactivity
In synthetic chemistry, the stereochemistry of the steroid nucleus profoundly influences reaction pathways and product outcomes. The 5β-configuration is of paramount importance, creating a sharp bend in the steroid backbone between the A and B rings. nih.gov This contrasts with the relatively flat structure of the corresponding 5α-isomers. This bent geometry introduces significant steric hindrance on the α-face of the molecule, which can be exploited for stereoselective transformations.
The formation of the 3β-hydroxy group, the precursor to the 3β-acetate, is a key step. The reduction of a 3-keto group in the 5β-steroid series can yield a mixture of the 3α (equatorial) and 3β (axial) epimeric alcohols. researchgate.net The choice of reducing agent is critical for controlling this stereoselectivity. For instance, catalytic hydrogenation with Raney nickel often produces a mixture of both epimers, whereas certain bulky hydride reagents or specific reaction conditions like the Meerwein-Ponndorf reduction can favor the formation of the sterically more accessible axial 3β-alcohol. researchgate.net
| Reduction Method | Predominant Product | Stereochemical Rationale | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (e.g., Raney Nickel) | Mixture of 3α and 3β-alcohols | Hydrogen adsorbs to the catalyst surface and can approach from either the α or β face, leading to mixed products. | researchgate.net |
| Meerwein-Ponndorf Reduction (short duration) | Preferential formation of axial 3β-alcohol | This method is noted for its ability to preferentially yield the axial alcohol in the A/B-cis series. | researchgate.net |
| Lithium tri-tert-butoxyaluminum hydride | Preferential formation of equatorial 3α-alcohol | The bulky hydride reagent preferentially attacks from the less hindered equatorial (α) face to yield the axial alcohol's epimer. | researchgate.net |
The reactivity of the two ketone groups at C-11 and C-20 is also differentiated by the local steric environment. The C-20 ketone is generally more susceptible to nucleophilic attack than the C-11 ketone, which is more sterically hindered within the rigid ring structure. The 21-acetate group can exert electronic effects on the C-20 carbonyl and provides a site for potential intramolecular reactions or can be used as a protecting group that is later removed.
Enzymatic Context: A Metabolite's Fate
In a biological system, this compound is understood as a downstream metabolite of cortisone. The metabolic pathway involves several key enzymatic steps. The initial and rate-limiting step is the irreversible reduction of the Δ4 double bond of the A-ring by 5β-reductase (AKR1D1), an enzyme primarily found in the liver, to produce 5β-dihydrocortisone. nih.govclearsynth.com This reaction establishes the crucial A/B cis-ring junction. nih.gov
Following this, the 3-keto group is reduced by a 3-hydroxysteroid dehydrogenase (3-HSD). While reduction to the 3α-hydroxy derivative (forming Tetrahydrocortisone (B135524), or THE) is the major pathway, the formation of the 3β-hydroxy epimer also occurs. researchgate.netnih.gov The final acetylation at the 3- and 21-hydroxyl groups is typically a feature of synthetic derivatives or specific biotransformation pathways rather than a primary step in human cortisol metabolism, which favors glucuronidation for excretion. nih.gov
The structure of this compound renders it largely inactive as a glucocorticoid. The saturation of the A-ring and the absence of the Δ4-3-keto moiety, critical for binding to the glucocorticoid receptor, abolish its hormonal activity. rupahealth.com Its structure-reactivity relationship in an enzymatic context is therefore that of a substrate for further metabolism or elimination. The 5β-configuration is a key determinant for recognition by specific metabolic enzymes, distinguishing its processing from that of 5α-metabolites. nih.gov The acetate groups would be readily hydrolyzed by esterase enzymes in the body.
| Compound | Key Structural Features | Typical Metabolic Origin | Biological Role/Reactivity | Reference |
|---|---|---|---|---|
| Cortisone | Δ4-3-keto, 11-keto | Adrenal cortex steroidogenesis or conversion from cortisol | Inactive precursor to cortisol; binds weakly to glucocorticoid receptor. | researchgate.netnih.gov |
| Tetrahydrocortisone (THE) | 5β-H (A/B cis), 3α-OH, 11-keto | Hepatic 5β-reduction and 3α-reduction of cortisone | Major inactive urinary metabolite of cortisone, used as a biomarker of cortisol metabolism. | researchgate.netrupahealth.com |
| This compound | 5β-H (A/B cis), 3β-OCOCH₃, 21-OCOCH₃ | Metabolite of cortisone, likely involving 3β-reduction and subsequent acetylation. | Considered an inactive metabolite or a synthetic derivative; subject to hydrolysis by esterases. | researchgate.net |
| Tetrahydrocortisol (B1682764) (THF) | 5β-H (A/B cis), 3α-OH, 11β-OH | Hepatic 5β-reduction and 3α-reduction of cortisol | Major inactive urinary metabolite of cortisol. | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
Future research will aim to overcome these limitations. For instance, new synthetic routes starting from readily available materials like cortisone (B1669442) acetate (B1210297) are being explored. tandfonline.comresearchgate.net A key challenge in synthesizing the 3β-hydroxy epimer is controlling the stereochemistry during the reduction of the 3-keto group in the A/B-cis (5β) steroid ring system. While methods like Raney nickel hydrogenation can produce the 3β epimer, they often result in a mixture of 3α and 3β alcohols. researchgate.net
Key research objectives include:
Stereoselective Catalysis: Developing novel catalysts, including transition metal complexes or organocatalysts, that can achieve high stereoselectivity for the 3β-hydroxyl group, thus avoiding tedious separation of epimers.
Biocatalytic Approaches: Utilizing whole-cell biotransformations or isolated enzymes to perform specific reduction and acetylation steps, capitalizing on their inherent high selectivity and mild reaction conditions.
Process Intensification: Employing flow chemistry and other process intensification technologies to improve reaction control, reduce waste, and enable safer handling of reagents. A recent synthesis of a related compound, tetrahydrocortisone (B135524) 3-glucuronide, demonstrated a shorter route with a higher yield by using specific reducing agents like lithium tri-tert-butoxyaluminum hydride. tandfonline.comresearchgate.netresearchgate.net
Table 1: Comparison of Conventional vs. Future Synthetic Approaches This table is interactive and can be sorted by column.
| Feature | Conventional Synthesis (e.g., Classical Methods) | Future Synthetic Route (Projected) |
|---|---|---|
| Starting Material | Complex, multi-step precursor | Readily available steroid (e.g., Cortisone Acetate) |
| Key Transformation | Non-selective reduction (e.g., NaBH₄), chromatographic separation | Highly stereoselective catalytic or enzymatic reduction |
| Number of Steps | High | Reduced |
| Overall Yield | Low to moderate | High |
| Sustainability | Use of stoichiometric, often hazardous reagents; significant solvent waste | Catalytic or biocatalytic reagents; greener solvents; reduced waste streams |
Discovery and Characterization of New Enzymes for Steroid Modifications
The enzymatic modification of steroids offers unparalleled selectivity and efficiency, making it a cornerstone of future research. rsc.org While the roles of many steroidogenic enzymes, such as cytochrome P450s and hydroxysteroid dehydrogenases (HSDs), are well-established, there is a vast, unexplored space of microbial enzymes capable of novel steroid transformations. nih.govoup.com
Future research in this area will focus on:
Enzyme Prospecting: Genome mining and metagenomic screening of diverse microbial habitats to identify novel enzymes, particularly reductases that can stereoselectively form 3β-hydroxy steroids. The enzymes responsible for reducing 3-ketosteroids to 3β-alcohols are known as 3β-hydroxysteroid dehydrogenases, which are part of the aldo-keto reductase (AKR) superfamily. nih.gov
Enzyme Engineering: Using techniques like directed evolution and rational design to alter the substrate specificity and improve the catalytic efficiency of known enzymes. rsc.org For example, an existing 3α-HSD could potentially be engineered to produce the 3β epimer.
Characterization of Novel Activities: Discovering and characterizing enzymes that can perform specific acetylations or other modifications on the steroid nucleus, which could lead to one-pot biocatalytic syntheses of compounds like 3β,5β-Tetrahydro Cortisone 3,21-Diacetate.
Table 2: Potential Enzyme Classes for Future Steroid Modification Research This table is interactive and can be sorted by column.
| Enzyme Class | Reaction Catalyzed | Potential Application for 3β,5β-Tetrahydro Cortisone Synthesis |
|---|---|---|
| Aldo-Keto Reductases (AKRs) | Carbonyl Reduction | Stereoselective reduction of 5β-dihydrocortisone to 3β,5β-Tetrahydro Cortisone. nih.gov |
| Cytochrome P450s (CYPs) | Hydroxylation, Oxidation | Site-specific hydroxylation on novel positions of the steroid scaffold. rsc.org |
| Acetyltransferases | Acetyl Group Transfer | Regioselective acetylation at the C3 and C21 positions. |
| Esterases | Hydrolysis of Esters | Selective deacetylation to produce mono-acetate derivatives or the parent diol. |
Advanced Analytical Techniques for Ultra-Trace Detection and Isomer Discrimination
The structural similarity among steroid isomers presents a significant analytical challenge. nih.gov Differentiating this compound from its 3α-epimer and other related isomers is critical for accurate biological studies. Future research will rely on the development and refinement of advanced analytical methods.
Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a standard platform for steroid analysis due to its sensitivity and speed. thermofisher.cn However, isomers often cannot be differentiated by MS/MS alone and require effective chromatographic separation. thermofisher.cn
Emerging and future techniques include:
Ion Mobility-Mass Spectrometry (IM-MS): Techniques like Trapped Ion Mobility Spectrometry (TIMS) and Drift Tube Ion Mobility Spectrometry (DTIMS) separate ions based on their size, shape, and charge. nih.gov This additional dimension of separation can resolve isomers that are indistinguishable by chromatography and mass alone. A recent study demonstrated the successful separation of steroid isomer pairs by forming heterodimers with dexamethasone, which were then analyzed by TIMS-MS. nih.gov
Novel Chromatographic Phases: Development of new stationary phases for liquid chromatography (LC) and gas chromatography (GC) with unique selectivities for steroid isomers. Biphenyl bonded phases, for example, have shown increased resolution for structurally similar compounds. thermofisher.cn
Supercritical Fluid Chromatography (SFC): SFC coupled with MS offers an alternative to LC with different selectivity and faster analysis times, which can be advantageous for complex steroid mixtures.
Table 3: Comparison of Advanced Analytical Techniques for Steroid Isomer Analysis This table is interactive and can be sorted by column.
| Technique | Principle | Advantage for Isomer Discrimination | Key Limitation |
|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass-based detection. | High sensitivity and widely available. thermofisher.cn | Co-eluting isomers may not be resolved. thermofisher.cn |
| GC-MS | Separation of volatile derivatives in the gas phase. | High chromatographic resolution. | Requires derivatization, not suitable for thermolabile compounds. |
| LC-IM-MS | Adds ion mobility separation after chromatography. | Provides an additional dimension of separation based on ion shape. nih.govnih.gov | Higher instrument cost and complexity. |
| SFC-MS | Separation using a supercritical fluid as the mobile phase. | Orthogonal selectivity to LC, fast separations. | Less mature than LC for routine analysis. |
Investigation of this compound as a Probe for Specific Biochemical Pathways
While the direct biological activity of this compound is not well-documented, its structure suggests it could serve as a valuable chemical probe. The parent 5β-reduced steroids are known to possess biological activities, such as modulating the GABAA receptor and acting as ligands for the Pregnane X Receptor (PXR), which regulates drug metabolism. nih.gov
The diacetate form is more lipophilic than its parent diol, which would affect its pharmacokinetics, including absorption, membrane permeability, and distribution. Future research could explore its use as:
A Pro-drug or Metabolic Probe: The diacetate could be used to study the tissue-specific activity of esterase enzymes. By administering the diacetate and measuring the rate and location of its hydrolysis to the active diol, researchers could map out metabolic activity in different organs or cell types.
A Tool for Studying Neurosteroid Action: Given that 5β-pregnanes can act as neuroactive steroids, the diacetate derivative could be used to investigate the transport and metabolism of this class of compounds within the central nervous system. nih.gov Its increased lipophilicity might enhance its ability to cross the blood-brain barrier.
An Isotope-Labeled Tracer: Synthesizing a stable isotope-labeled version of this compound would create a powerful tool for metabolic flux analysis and pharmacokinetic studies, similar to how deuterium-labeled tetrahydrocortisone has been used to study cortisol metabolism. nih.govnih.gov
Application of Artificial Intelligence and Machine Learning in Steroid Chemistry and Biochemistry
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of chemical and biological research. aimlic.commdpi.com For a compound like this compound, AI/ML could be applied in several unexplored avenues:
Predictive Synthesis and Retrosynthesis: ML models can be trained on vast reaction databases to predict the outcomes of chemical reactions and propose novel, efficient synthetic routes. aimlic.com This could accelerate the development of the sustainable synthetic methods described in section 6.1.
De Novo Enzyme Design: AI could be used to design entirely new enzymes with tailored specificities for producing the 3β-epimer or performing other desired modifications on the steroid scaffold.
Advanced Analytical Data Interpretation: Deep learning algorithms, such as convolutional neural networks (CNNs), can be trained to recognize patterns in complex analytical data (e.g., from LC-IM-MS) to automatically identify and quantify steroid isomers with greater accuracy than traditional methods. researchgate.net
Biological Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models built with ML can predict the biological activity of novel steroid derivatives against various targets, such as nuclear receptors or ion channels. aimlic.com This would allow for the rapid virtual screening of libraries of compounds related to this compound to identify potential therapeutic leads. A practical example of this approach is the use of machine learning on steroid profiles to aid in the diagnosis of primary aldosteronism. nih.gov
Table 4: Applications of AI/ML in Future Steroid Research This table is interactive and can be sorted by column.
| AI/ML Application | Research Area | Potential Impact |
|---|---|---|
| Retrosynthesis Algorithms | Chemical Synthesis | Proposes novel and more efficient synthetic pathways. aimlic.com |
| Convolutional Neural Networks (CNN) | Analytical Chemistry | Improves accuracy of steroid isomer identification from complex MS data. researchgate.net |
| QSAR Modeling | Biochemistry/Pharmacology | Predicts biological activity of novel steroid derivatives. aimlic.comnih.gov |
| Generative Models | Enzyme Engineering | Designs new enzymes with desired catalytic functions. |
Q & A
Q. What are the recommended spectroscopic methods to confirm the structural identity of 3β,5β-Tetrahydro Cortisone 3,21-Diacetate?
To confirm the structure, employ a combination of:
- 1H and 13C NMR spectroscopy to identify acetyl group positions (3- and 21-O-acetylation) and the stereochemistry at C3β and C5β.
- High-resolution mass spectrometry (HR-MS) to verify molecular weight (e.g., molecular formula C25H34O8, theoretical MW 486.5 g/mol based on and ).
- IR spectroscopy to detect ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups.
Note: Discrepancies in CAS numbers (CAS 4003-93-4 vs. 6820-57-1 in and ) highlight the need for cross-validation using spectral databases and elemental analysis .
Q. What synthetic strategies are typically used to prepare this compound?
The compound is likely synthesized via:
Selective hydrogenation of cortisone to reduce the 4-5 double bond, yielding 5β-tetrahydrocortisone.
Acetylation of the 3β-OH and 21-OH groups using acetic anhydride in pyridine or DMAP-catalyzed conditions.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization.
Validate each step using TLC and intermediate characterization (e.g., monitoring hydrogenation by loss of UV absorption at 240 nm) .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
While specific GHS data for this compound is limited, general steroid handling protocols apply:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine powders.
- Store at 2–8°C (similar to analogous steroids in ).
- Refer to Safety Data Sheets (SDS) for structurally related compounds (e.g., 3α,5β-Tetrahydroaldosterone in ) and industry guidelines for steroid derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported CAS numbers or isomer identification for this compound?
Discrepancies in CAS numbers (e.g., vs. 15) may arise from:
- Stereochemical variations (e.g., 3β,5β vs. 3α,5β configurations).
- Synthetic byproducts or incomplete purification.
Methodological solutions : - Perform chiral HPLC with a cellulose-based column to separate isomers.
- Use X-ray crystallography to unambiguously assign stereochemistry.
- Cross-reference NMR data with published spectra of authentic samples .
Q. What experimental approaches are suitable for studying the metabolic stability of this compound in vitro?
To assess metabolic pathways:
Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
Use radiolabeled analogs (e.g., ³H at C21) to trace metabolite formation.
Identify enzymes involved via CYP450 inhibition assays (e.g., ketoconazole for CYP3A4).
Note: ’s mention of "industry use" suggests potential stability in non-biological systems, but biological studies require tailored protocols .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Design a stability study:
- pH stability : Prepare buffers (pH 1–9), incubate at 37°C, and quantify degradation by HPLC-UV at 240 nm.
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles.
- Light sensitivity : Conduct accelerated stability testing under ICH Q1B guidelines (UV/visible light exposure).
Reference storage conditions in (e.g., 0–6°C for ruthenium complexes) as a benchmark .
Q. What strategies are recommended for resolving conflicting spectral data in collaborative studies?
To address data inconsistencies:
- Standardize protocols : Use identical solvents (e.g., deuterated chloroform) and NMR calibration standards.
- Leverage computational tools : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ACD/Labs).
- Utilize open-access spectral databases (e.g., SciFinder, PubChem) and tools like those mentioned in 4 for data visualization and cross-validation 4.用它!帮你看懂文献数据图,更好描述实验结果00:17

Methodological Notes
- Critical data gaps : The evidence lacks explicit details on pharmacokinetics or receptor binding. Researchers should prioritize in vitro assays (e.g., glucocorticoid receptor binding studies) to fill these gaps.
- Stereochemical rigor : Always confirm 3β,5β configuration using NOESY NMR or optical rotation measurements to avoid mischaracterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

